

Application Notes and Protocols for Butoxycarboxim Analysis in Soil

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Compound of Interest

Compound Name: *Butoxycarboxim*

Cat. No.: *B166929*

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Introduction

Butoxycarboxim is a systemic carbamate insecticide used to control sucking insects on various crops.^[1] Its presence and persistence in soil are of environmental concern, necessitating reliable and efficient analytical methods for its quantification. This document provides a detailed protocol for the sample preparation and analysis of **butoxycarboxim** in soil matrices, primarily utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS method offers a simple, fast, and cost-effective approach for extracting a broad range of pesticides from complex matrices like soil.^{[2][3]}

Data Presentation

The following table summarizes the performance data for the analysis of representative carbamate pesticides in soil using a modified QuEChERS method coupled with LC-MS/MS. While specific data for **butoxycarboxim** was not available in a single comprehensive study, the data presented for other carbamates provides a strong indication of the expected performance of the method described herein.

Analyte (Carbamate)	Spiking Level (µg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Reference
Carbofuran	1.0	89.5	5.8	0.03	0.1	[4][5]
Carbaryl	1.0	94.2	4.5	0.02	0.08	[4][5]
Methomyl	1.0	85.3	7.2	0.05	0.15	[4][5]
Aldicarb	1.0	88.1	6.5	0.04	0.12	[4][5]
Propoxur	1.0	91.7	5.1	0.02	0.07	[4][5]
Carbendazim	10.0	104.7	10.2	0.13	0.4	[4][5]

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is a modification of the standard QuEChERS method, optimized for the extraction of carbamate pesticides from soil.[4][5][6][7]

Materials and Reagents:

- Homogenized soil sample
- Deionized water
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Disodium citrate sesquihydrate
- Trisodium citrate dihydrate

- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes (for dSPE)
- Vortex mixer
- Centrifuge

Procedure:

- Sample Weighing and Hydration:
 - Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
 - If the soil is dry, add 10 mL of deionized water and vortex for 1 minute. Let it hydrate for 30 minutes.[3]
- Extraction:
 - Add 10 mL of acetonitrile (ACN) to the centrifuge tube.
 - Add the QuEChERS extraction salts: 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.
 - Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
- Centrifugation:
 - Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will separate the sample into three layers: an upper acetonitrile layer containing the pesticides, a middle layer of soil, and a lower aqueous layer.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.
- Cap the dSPE tube and vortex for 1 minute. The MgSO₄ removes excess water, while PSA removes organic acids, sugars, and some pigments, and C18 removes non-polar interferences.
- Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Typical):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C

MS/MS Parameters (Typical for **Butoxycarboxim**):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion (m/z): 223.1
- Product Ions (m/z): 106.1 (quantifier), 166.1 (qualifier)
- Collision Energy and other parameters: These should be optimized for the specific instrument being used.

Method Validation

The analytical method should be validated according to established guidelines to ensure its performance. Key validation parameters include:

- Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.
- Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Workflow Diagram



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Caption: Workflow for **Butoxycarboxim** Analysis in Soil.

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